methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a unique organic compound with intricate molecular architecture It is composed of multiple functional groups, contributing to its varied reactivity and applications
Scientific Research Applications
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is used in numerous fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in studying biochemical pathways due to its reactive functional groups.
Medicine: : Research into drug design and interactions, particularly for its potential therapeutic properties.
Industry: : Possible applications in developing new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves several steps, each with specific reaction conditions:
Formation of the Thiophene Derivative: : The synthesis begins with the preparation of the thiophene derivative. This step might involve the bromination of thiophene followed by substitution reactions to introduce the 2-(2-hydroxyethoxy)ethyl group.
Preparation of the Phenylsulfamoyl Intermediate: : Separately, the phenylsulfamoyl group is prepared by reacting an appropriate phenyl derivative with sulfonyl chloride and subsequent amination.
Coupling Reaction: : The final step involves coupling the thiophene derivative with the phenylsulfamoyl intermediate under controlled conditions, such as using a base like sodium hydride in an inert solvent, followed by methylation to introduce the carbamate group.
Industrial Production Methods
Industrial-scale production of this compound would likely follow similar steps but optimized for efficiency and yield. This could involve:
High-throughput synthesis techniques.
Use of continuous flow reactors to manage reaction conditions more precisely.
Advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized, especially at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may target the carbamate or sulfamoyl groups, using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamate or sulfamoyl sites, under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typically in acidic or neutral medium.
Reduction: : Lithium aluminum hydride, sodium borohydride; usually in aprotic solvents like ether or THF.
Substitution: : Alkoxides, amines; usually in the presence of a base such as sodium or potassium hydroxide.
Major Products
The products depend on the specific reactions:
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : Varied functionalized compounds based on the nucleophile used.
Mechanism of Action
The specific mechanism of action of methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate depends on its application:
Biochemical Pathways: : It may interact with enzymes or receptors, altering biochemical pathways.
Therapeutic Effects: : If used in medicine, it might inhibit certain enzymes or mimic natural substrates, affecting physiological processes.
Comparison with Similar Compounds
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can be compared with other sulfonyl-phenyl carbamates and thiophene-containing compounds:
Similar Compounds
Methyl 4-aminophenylcarbamate: : Lacks the sulfonyl and thiophene groups.
Methyl 4-(N-(2-hydroxyethyl)sulfamoyl)phenylcarbamate: : Similar but without the thiophene moiety.
Thiophene-2-carboxylate derivatives: : Shares the thiophene core but differs in functional groups.
Uniqueness
Functional Diversity: : The combination of thiophene, sulfamoyl, and carbamate groups in one molecule is rare.
This compound stands out due to its complex structure and versatile reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-16(20)18-12-4-6-13(7-5-12)26(21,22)17-11-14(24-9-8-19)15-3-2-10-25-15/h2-7,10,14,17,19H,8-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVHMBCYKGHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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